- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols, Organic Letters, 2023, 25(30), 5613-5618

Cas no 123-11-5 (p-Methoxybenzaldehyde)

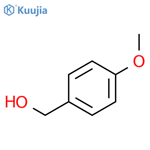

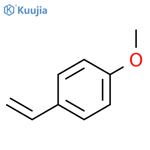

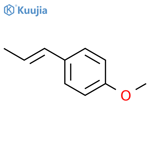

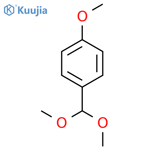

p-Methoxybenzaldehyde structure

Nombre del producto:p-Methoxybenzaldehyde

p-Methoxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-Methoxybenzaldehyde

- AnisaldehydeMetoxybenzaldehyd

- aubepine

- 4-Methoxybenzylaldehyde

- Anisic Aldehyde

- p-methoxybenzaldehyde

- 4-methoxy-benzaldehyd

- Anisal

- Benzaldehyde,4-methoxy-

- Methyl-p-oxybenzaldehyde

- Obepin

- p-Formylanisole

- p-Methoxybenzafdehyde

- PARA ANISALDEHYDE

- PARA ANISIC ALDEHYDE

- P-ANISIC ALDEHYDE

- FEMA 2670

- AUBE'PINE

- ANISALDEHYDE

- ANISALDEHYDE,4-

- ANISIC ALDEHYDE-P

- 4-ANISALDEHYDE

- p-Anisaldehyde

- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]

- ANISALDEHYDE, 4-(AS)

- ANISALDEHYDE, 4-(RG)

- 4-Methoxybenzald

- Anisaldehyd

- NSC 5590

- Aubépine

- 对甲氧基苯甲醛

- Benzaldehyde, 4-methoxy-

- Crategine

- para-anisaldehyde

- 4-Methoxy-benzaldehyde

- Formylanisole, p-

- Caswell No. 051E

- FEMA No. 2670

- p-Methoxybenzaldehyde (natural)

- 4-methoxy benzaldehyde

- ZRSNZINYAWTAHE-UHFFFAOYSA-N

- 9PA5V6656V

- EINE

- MLS002152921

- SMR001224521

- MLSMR

- p-Methoxybenzaldehyde

-

- MDL: MFCD00003385

- Renchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

- Clave inchi: ZRSNZINYAWTAHE-UHFFFAOYSA-N

- Sonrisas: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

- Brn: 471382

Atributos calculados

- Calidad precisa: 136.05200

- Masa isotópica única: 136.052429494 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 104

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 26.3

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Peso molecular: 136.15

Propiedades experimentales

- Color / forma: Oil

- Denso: 1.119 g/mL at 25 °C(lit.)

- Punto de fusión: −1 °C (lit.)

- Punto de ebullición: 248 °C(lit.)

- Punto de inflamación: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >

- índice de refracción: n20/D 1.573(lit.)

- PH: 7 (2g/l, H2O, 20℃)

- Disolución: 2g/l

- Coeficiente de distribución del agua: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.

- PSA: 26.30000

- Logp: 1.50770

- Olor: Hawthorn odor

- índice de refracción: Index of refraction = 1.5730 at 20 °C

- FEMA: 2670

- Merck: 663

- Presión de vapor: 0.03 mmHg

- Disolución: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.

- Sensibilidad: Air Sensitive

p-Methoxybenzaldehyde Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3316 9/PG 2

- Wgk Alemania:1

- Código de categoría de peligro: R22

- Instrucciones de Seguridad: S26-S36-S45-S36/37-S16-S7

- Código F de la marca fuka:10-23

- Rtecs:BZ2625000

-

Señalización de mercancías peligrosas:

- Toxicidad:LD50 orally in rats: 1510 mg/kg (Jenner)

- Categoría de embalaje:I; II; III

- Categoría de embalaje:I; II; III

- Límite de explosión:1.4-5.3%(V)

- Grupo de embalaje:II

- Condiciones de almacenamiento:−20°C

- Términos de riesgo:R22

- Período de Seguridad:S26-S36-S45-S36/37-S16-S7

- Nivel de peligro:IRRITANT

- TSCA:Yes

p-Methoxybenzaldehyde Datos Aduaneros

- Código HS:29124900

- Datos Aduaneros:

China Customs Code:

2912499000Overview:

2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Appearance of tetraformaldehyde

Summary:

2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

p-Methoxybenzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 098960-500g |

p-Anisaldehyde |

123-11-5 | 99% | 500g |

$37.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |

4-Methoxybenzaldehyde, 98% |

123-11-5 | 98% | 1000g |

¥1218.00 | 2023-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |

p-Methoxybenzaldehyde |

123-11-5 | 99% | 500ml |

¥175 | 2024-05-26 | |

| Cooke Chemical | A0662412-5ML |

p-Anisaldehyde , StandardforGC |

123-11-5 | ≥99%(GC) | 5ml |

RMB 78.40 | 2025-02-20 | |

| Oakwood | 098960-10g |

p-Anisaldehyde |

123-11-5 | 99% | 10g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-16096-50.0g |

4-methoxybenzaldehyde |

123-11-5 | 95% | 50g |

$50.0 | 2023-05-02 | |

| BAI LING WEI Technology Co., Ltd. | 199896-100G |

p-Anisaldehyde, 99% |

123-11-5 | 99% | 100G |

¥ 284 | 2022-04-26 | |

| Fluorochem | 079445-500g |

4-Methoxybenzaldehyde |

123-11-5 | 99% | 500g |

£50.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |

p-Methoxybenzaldehyde |

123-11-5 | ≥97.5%, FCC, FG | 25KG |

11148.93 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |

4-Methoxybenzaldehyde |

123-11-5 | 98% | 500ml |

¥319.0 | 2022-04-27 |

p-Methoxybenzaldehyde Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2

Referencia

- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction, Angewandte Chemie, 2022, 61(10), e202116351

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1R:C5H5N, R:SeO2, 110°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

Referencia

- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

Synthetic Routes 5

Condiciones de reacción

1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm

Referencia

- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

Referencia

Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole

,

Organic & Biomolecular Chemistry,

2003,

1(23),

4268-4274

Synthetic Routes 12

Condiciones de reacción

1.1S:THF, 15 min, rt; 1 h, rt

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

Referencia

- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 13

Condiciones de reacción

1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C

Referencia

- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions, Catalysis Letters, 2023, 153(9), 2665-2673

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C

Referencia

- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity, Journal of Organometallic Chemistry, 2023, 996, 122758

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C

Referencia

- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde, ChemSusChem, 2023, 16(9), e202202355

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

Referencia

- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Synthetic Routes 21

Condiciones de reacción

1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa

Referencia

- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework, Dalton Transactions, 2023, 52(26), 9121-9130

Synthetic Routes 22

Synthetic Routes 23

Condiciones de reacción

1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C

Referencia

- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Synthetic Routes 24

Condiciones de reacción

1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referencia

- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

Condiciones de reacción

1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt

Referencia

- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Synthetic Routes 28

Synthetic Routes 29

Condiciones de reacción

1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C

Referencia

- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Synthetic Routes 30

Synthetic Routes 31

Condiciones de reacción

1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine

,

ChemSusChem,

2023,

16(19),

p-Methoxybenzaldehyde Raw materials

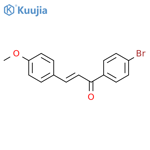

- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

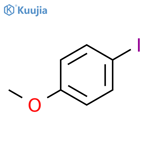

- 4-Iodoanisole

- N,N'-Carbonyldiimidazole

- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-

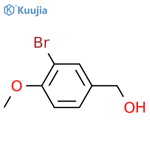

- 4-Methoxybenzyl alcohol

- Anethole

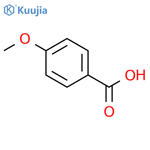

- p-Anisic acid

- 4-fluoroacetophenone

- 4-Methylanisole

- Anisaldehyde Dimethyl Acetal

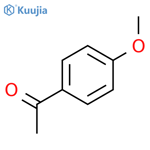

- 1-(4-methoxyphenyl)ethan-1-one

- p-Methoxystyrene

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

p-Methoxybenzaldehyde Preparation Products

- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)

- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)

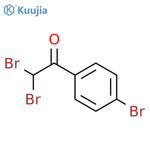

- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)

- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)

- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)

- p-Methoxybenzaldehyde (123-11-5)

p-Methoxybenzaldehyde Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

(CAS:123-11-5)p-Anisaldehyde

Número de pedido:27246882

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:02

Precio ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

(CAS:123-11-5)p-Anisaldehyde

Número de pedido:25473454

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:12

Precio ($):discuss personally

p-Methoxybenzaldehyde Literatura relevante

-

Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141

-

Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822

-

Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787

-

Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666

-

Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos derivados bencílicos

- Productos Naturales y Extractos Extractos de planta basado en plantas Decalepis hamiltonii

- Productos Naturales y Extractos Sabores y Aromas Intermedios de sabor y fragancia

- Productos Naturales y Extractos Sabores y Aromas Aceites esenciales

- Plaguicidas químicos Ingredientes activos de plaguicida sustancias estándar

- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos Sustancias de referencia

- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos sustancias estándar

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

- Productos Naturales y Extractos Sabores y Aromas

- Productos farmacéuticos y bioquímicos Intermedios farmacéuticos

- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos

123-11-5 (p-Methoxybenzaldehyde) Productos relacionados

- 591-31-1(3-Methoxybenzaldehyde)

- 118350-17-7(4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:123-11-5)p-Anisaldehyde

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:123-11-5)AnisicAldehyde

Pureza:>98%

Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized

Precio ($):Informe